molecular formula C3H6Cl3NO B8744974 3-Amino-1,1,1-trichloropropan-2-ol CAS No. 35695-70-6

3-Amino-1,1,1-trichloropropan-2-ol

Cat. No.: B8744974
CAS No.: 35695-70-6
M. Wt: 178.44 g/mol
InChI Key: PUFKULWKRHGOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1,1,1-trichloropropan-2-ol is a halogenated amino alcohol characterized by a trichloromethyl group (-CCl₃) and an amino (-NH₂) group attached to adjacent carbons in a propanol backbone. The trichloromethyl group likely enhances its lipophilicity and stability, while the amino and hydroxyl groups contribute to hydrogen bonding and solubility in polar solvents. Such compounds are typically of interest in organic synthesis, agrochemicals, or pharmaceuticals due to their multifunctional reactivity .

Properties

CAS No.

35695-70-6

Molecular Formula

C3H6Cl3NO

Molecular Weight

178.44 g/mol

IUPAC Name

3-amino-1,1,1-trichloropropan-2-ol

InChI

InChI=1S/C3H6Cl3NO/c4-3(5,6)2(8)1-7/h2,8H,1,7H2

InChI Key

PUFKULWKRHGOIL-UHFFFAOYSA-N

Canonical SMILES

C(C(C(Cl)(Cl)Cl)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-Amino-1,1,1-trichloropropan-2-ol:

1,1,1-Trichloro-2-methyl-2-propanol
  • Molecular Formula : C₄H₇Cl₃O
  • Key Properties: Boiling point: 173–175°C; Melting point: 75–79°C . Used as a reagent in organic synthesis, with applications in stabilizing intermediates.

Comparison :

  • The absence of an amino group in 1,1,1-trichloro-2-methyl-2-propanol limits its utility in reactions requiring amine-mediated catalysis or coordination.
  • Higher thermal stability (bp ~175°C) compared to amino-substituted analogs due to reduced hydrogen bonding .
3-Amino-1,1,1-trifluoropropan-2-ol
  • Molecular Formula: C₃H₆F₃NO
  • Key Properties :
    • Molecular weight: 133.1 g/mol; CAS RN: 431-38-9 .
    • Fluorine atoms impart electronegativity and metabolic stability, making it valuable in medicinal chemistry.
    • Used as a precursor in agrochemicals and small-molecule drug scaffolds .

Comparison :

  • Fluorine (atomic radius ~0.64 Å) vs. chlorine (atomic radius ~0.99 Å): Smaller size and higher electronegativity of fluorine reduce steric hindrance and increase oxidative stability.
  • The trifluoro derivative is less dense and volatile compared to trichloro analogs, influencing solubility and bioavailability .
3-Aminopropan-1-ol
  • Molecular Formula: C₃H₉NO
  • Key Properties :
    • Molecular weight: 75.1 g/mol; CAS RN: 156-87-6 .
    • High water solubility (100 g/100 mL at 25°C) due to the absence of halogen groups.
    • Used in surfactants and corrosion inhibitors.

Comparison :

  • The lack of halogen substituents in 3-aminopropan-1-ol results in lower lipophilicity and reactivity toward electrophilic substitution compared to 3-Amino-1,1,1-trichloropropan-2-ol.
  • Simpler synthesis pathways due to fewer steric and electronic effects .
1,2,3-Trichloropropane
  • Molecular Formula : C₃H₅Cl₃
  • Key Properties: CAS RN: 96-18-4; Used as a solvent and intermediate in pesticide production . High toxicity: Suspected carcinogen with environmental persistence.

Comparison :

  • The absence of amino and hydroxyl groups in 1,2,3-trichloropropane eliminates hydrogen-bonding capacity, reducing its applicability in polar reactions.
  • Higher volatility (bp 142°C) and environmental hazards compared to amino-alcohol analogs .

Physicochemical and Functional Differences

Property 3-Amino-1,1,1-trichloropropan-2-ol 3-Amino-1,1,1-trifluoropropan-2-ol 1,1,1-Trichloro-2-methyl-2-propanol
Molecular Weight ~188.5 g/mol (estimated) 133.1 g/mol 186.46 g/mol
Halogen Type Chlorine (3×) Fluorine (3×) Chlorine (3×)
Boiling Point Not reported Not reported 173–175°C
Water Solubility Moderate (estimated) Low (fluorine effect) Low (methyl group)
Reactivity High (amine + hydroxyl + Cl) Moderate (F stabilizes bonds) Low (no amine group)

Research and Application Insights

  • Synthetic Utility: The trichloro and amino groups in 3-Amino-1,1,1-trichloropropan-2-ol may enable diverse reactions, such as nucleophilic substitutions or condensations, similar to 3-amino-1,2,4-triazole derivatives .
  • Toxicity Considerations: Chlorinated analogs like 1,2,3-trichloropropane exhibit significant environmental and health risks ; thus, 3-Amino-1,1,1-trichloropropan-2-ol likely requires stringent handling protocols.
  • Agrochemical Potential: Fluorinated analogs are prioritized in agrochemical R&D due to enhanced stability , but trichloro derivatives could serve as cost-effective alternatives in regions with stricter fluorine regulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.